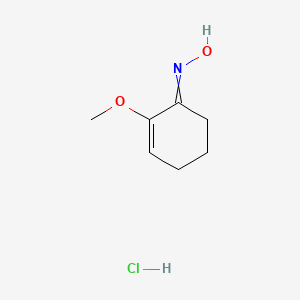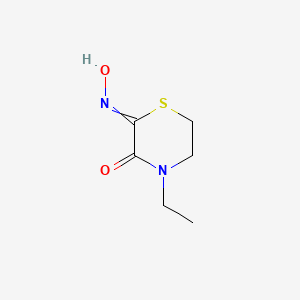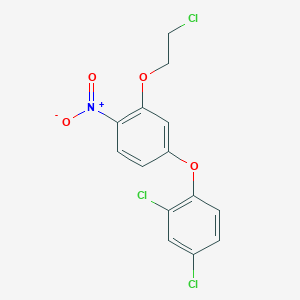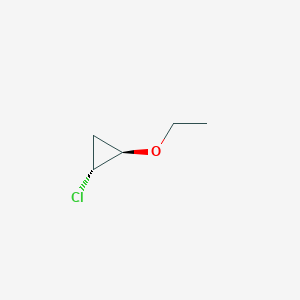![molecular formula C17H16O2S B14641213 {2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid CAS No. 54997-35-2](/img/structure/B14641213.png)
{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a sulfanyl group and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid typically involves the following steps:
Formation of the Cyclopropylphenyl Group: This can be achieved through the cyclopropanation of a suitable phenyl derivative using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Formation of the Phenylacetic Acid Moiety: This step involves the acylation of the phenyl ring with acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclopropyl group or the phenylacetic acid moiety, leading to the formation of cyclopropane derivatives or reduced phenylacetic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclopropane derivatives and reduced phenylacetic acids.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations may allow for the design of prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.
Industry
In industrial applications, this compound may be used as an intermediate in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of {2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid is likely to involve interactions with specific molecular targets such as enzymes or receptors. The sulfanyl group may play a key role in binding to these targets, while the phenylacetic acid moiety could influence the compound’s pharmacokinetic properties. Detailed studies on the molecular pathways and targets involved are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid Derivatives: Compounds such as phenylacetic acid and its substituted derivatives share structural similarities with {2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid.
Cyclopropylphenyl Compounds: Compounds containing the cyclopropylphenyl group, such as cyclopropylbenzene, are structurally related.
Sulfanyl-Substituted Compounds: Compounds with sulfanyl groups, such as thiophenol, are also similar.
Uniqueness
The uniqueness of this compound lies in its combination of the cyclopropylphenyl, sulfanyl, and phenylacetic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
54997-35-2 |
|---|---|
Molecular Formula |
C17H16O2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[2-(4-cyclopropylphenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C17H16O2S/c18-17(19)11-14-3-1-2-4-16(14)20-15-9-7-13(8-10-15)12-5-6-12/h1-4,7-10,12H,5-6,11H2,(H,18,19) |
InChI Key |
BVZBAKGLAMGZTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)SC3=CC=CC=C3CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



-](/img/structure/B14641145.png)

![Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate](/img/structure/B14641169.png)
![2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14641171.png)

![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)







